molecular formula C23H47NO B3394029 Tricosanamide CAS No. 74172-30-8

Tricosanamide

Cat. No.: B3394029
CAS No.: 74172-30-8
M. Wt: 353.6 g/mol
InChI Key: HLYCHHRAFCZZDZ-UHFFFAOYSA-N
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Description

Tricosanamide is an organic compound with the molecular formula C23H47NO It is a long-chain fatty acid amide, specifically derived from tricosanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricosanamide can be synthesized through the reaction of tricosanoic acid with ammonia or an amine under appropriate conditions. The reaction typically involves heating the tricosanoic acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride or phosphorus trichloride.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where tricosanoic acid is reacted with ammonia or a suitable amine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tricosanamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tricosanoic acid and other oxidation products.

    Reduction: It can be reduced to form tricosanamine, a primary amine.

    Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Tricosanoic acid and other carboxylic acids.

    Reduction: Tricosanamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Tricosanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of tricosanamide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with cell membranes and proteins, affecting their structure and function. It may also modulate signaling pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tricosanoic acid: The parent compound from which tricosanamide is derived.

    Tricosanamine: The reduced form of this compound.

    Other long-chain fatty acid amides: Compounds with similar structures but different chain lengths or functional groups.

Uniqueness

This compound is unique due to its specific chain length and amide functional group, which confer distinct physical and chemical properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tricosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCHHRAFCZZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317802
Record name Tricosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74172-30-8
Record name Tricosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74172-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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